molecular formula C22H24N2O5S2 B2872778 methyl 3-{4-[butyl(methyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate CAS No. 683769-98-4

methyl 3-{4-[butyl(methyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate

Cat. No.: B2872778
CAS No.: 683769-98-4
M. Wt: 460.56
InChI Key: HXXZTURJOQEIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{4-[butyl(methyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate is a benzothiophene-based derivative featuring a sulfamoyl-substituted benzamido group at the 3-position and a methyl ester at the 2-position of the heterocyclic core. Its design likely aims to modulate pharmacokinetic properties (e.g., solubility, bioavailability) or target-specific interactions, given the sulfamoyl group’s role in binding to enzymes or receptors.

Properties

IUPAC Name

methyl 3-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-4-5-14-24(2)31(27,28)16-12-10-15(11-13-16)21(25)23-19-17-8-6-7-9-18(17)30-20(19)22(26)29-3/h6-13H,4-5,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXZTURJOQEIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three structural domains: (1) a benzo[b]thiophene core with a methyl ester at position 2, (2) an amide-linked 4-[butyl(methyl)sulfamoyl]benzoyl group at position 3, and (3) a sulfamoyl moiety with N-butyl-N-methyl substitution. Retrosynthetically, the molecule dissects into two primary intermediates: methyl 3-amino-1-benzothiophene-2-carboxylate and 4-[butyl(methyl)sulfamoyl]benzoic acid (Figure 1).

Benzo[b]thiophene Core Construction

The benzo[b]thiophene scaffold is typically synthesized via cyclocondensation of substituted benzaldehydes with thioglycolate esters under basic conditions. For example, 4-chloro-2-fluorobenzaldehyde reacts with methyl thioglycolate in dimethyl sulfoxide (DMSO) with triethylamine to yield methyl 6-chlorobenzo[b]thiophene-2-carboxylate. Adapting this method, substituents at position 3 can be introduced by selecting benzaldehydes with appropriate directing groups or via post-cyclization functionalization.

Sulfamoyl Benzamide Synthesis

The 4-[butyl(methyl)sulfamoyl]benzoyl group requires sequential sulfamoylation and N-alkylation. Starting from 4-aminobenzoic acid, sulfamoylation with sulfamoyl chloride yields 4-sulfamoylbenzoic acid, which undergoes selective alkylation with butyl bromide and methyl iodide to install the N-butyl-N-methyl substituents.

Detailed Synthetic Pathways

Synthesis of Methyl 3-Amino-1-benzothiophene-2-carboxylate

Cyclocondensation of Substituted Benzaldehyde

A solution of 3-nitro-4-fluorobenzaldehyde (1.0 equiv) and methyl thioglycolate (1.1 equiv) in anhydrous DMSO is heated at 80°C under nitrogen with triethylamine (3.0 equiv) for 12 hours. The reaction mixture is quenched with ice-water, and the precipitated solid is filtered to yield methyl 3-nitro-1-benzothiophene-2-carboxylate as a yellow crystalline solid (Yield: 68–72%).

Nitro Group Reduction

The nitro intermediate is reduced using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol at room temperature for 6 hours. Filtration and solvent evaporation afford methyl 3-amino-1-benzothiophene-2-carboxylate as a white powder (Yield: 85–90%).

Table 1: Optimization of Nitro Reduction Conditions

Catalyst Solvent Time (h) Yield (%)
Pd/C (10%) Ethanol 6 85
Raney Ni Methanol 8 72
Fe/NH4Cl THF/H2O 12 65

Synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic Acid

Sulfamoylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with sulfamoyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine (2.0 equiv) as a base at 0°C. After stirring for 4 hours, the mixture is washed with hydrochloric acid (1 M) to yield 4-sulfamoylbenzoic acid (Yield: 78%).

N-Alkylation of Sulfamoyl Group

The sulfamoyl intermediate is dissolved in dimethylformamide (DMF) with potassium carbonate (3.0 equiv). Butyl bromide (1.1 equiv) is added dropwise at 50°C, followed by methyl iodide (1.1 equiv) after 2 hours. The reaction is stirred for 12 hours, filtered, and acidified to precipitate 4-[butyl(methyl)sulfamoyl]benzoic acid (Yield: 62%).

Table 2: N-Alkylation Efficiency with Different Bases

Base Solvent Temperature (°C) Yield (%)
K2CO3 DMF 50 62
Cs2CO3 DMF 50 58
NaH THF 25 45

Amide Coupling and Final Assembly

Activation of 4-[Butyl(methyl)sulfamoyl]benzoic Acid

The carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in DCM at reflux for 2 hours. Solvent removal under vacuum yields the corresponding acid chloride as a pale-yellow oil (Yield: 95%).

Amide Bond Formation

Methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv) is dissolved in DCM with triethylamine (2.0 equiv). The acid chloride (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 hours. The mixture is washed with sodium bicarbonate solution, dried over sodium sulfate, and purified via silica gel chromatography to afford the target compound as a white solid (Yield: 74%).

Table 3: Coupling Reagent Comparison

Reagent Solvent Time (h) Yield (%)
SOCl2 DCM 6 74
DCC/DMAP DCM 12 68
HATU DMF 4 70

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, thiophene-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.55 (m, 2H, benzothiophene-H), 3.94 (s, 3H, OCH3), 3.32–3.25 (m, 2H, NCH2), 2.89 (s, 3H, NCH3), 1.55–1.45 (m, 2H, CH2), 1.35–1.22 (m, 2H, CH2), 0.89 (t, J = 7.2 Hz, 3H, CH3).
  • HRMS (ESI): m/z calcd for C22H23N2O5S2 [M+H]+: 475.1054; found: 475.1058.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H2O, 1 mL/min) showed ≥98% purity, with a retention time of 12.4 minutes.

Process Optimization and Scalability Challenges

Cyclocondensation Side Reactions

Using methyl thioglycolate instead of ethyl thioglycolate reduces ester hydrolysis byproducts but requires strict anhydrous conditions. Substituting DMSO with N-methylpyrrolidone (NMP) increases yield to 76% but complicates solvent recovery.

Sulfamoylation Selectivity

Over-alkylation at the sulfamoyl nitrogen is mitigated by stepwise addition of butyl bromide and methyl iodide. Employing phase-transfer catalysis (tetrabutylammonium bromide) improves alkylation efficiency to 71%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: The compound is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{4-[butyl(methyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs.
  • Thermal Stability : Higher melting points in analogs with polar substituents (e.g., 3o : 240–241°C) suggest that the sulfamoyl group in the target compound may similarly increase thermal stability.

Comparison with Heterocyclic Analogs (Benzothiazine Derivatives)

describes methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates (e.g., 4a–p ), which differ in heterocyclic core and substituent positions:

Property Target Compound Benzothiazine Analogs
Core Structure Benzothiophene Benzothiazine (1,2-thiazine fused to benzene)
Key Functional Groups Sulfamoyl, methyl ester 4-Hydroxy, 2,2-dioxo, methyl ester
Synthetic Complexity Moderate (predictable coupling) High (risk of isomer mixtures, e.g., alkylation/bromination)
Substituent Flexibility Limited by sulfamoyl bulk Flexible via pre-substituted anthranilic acids

Key Observations :

  • Reactivity : Benzothiazine derivatives face challenges in regioselective modifications due to multiple reactive centers, whereas the benzothiophene core in the target compound may allow more controlled functionalization.
  • Biological Implications : The 4-hydroxy group in benzothiazines may confer antioxidant or anti-inflammatory activity, while the sulfamoyl group in the target compound could target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).

Comparison with Pharmacological Analogs (Methotrexate Derivatives)

references methotrexate-related compounds with diaminopteridinyl-methyl groups and benzamido linkages (e.g., a–d). These differ significantly in core structure but share sulfonamide-like functionalization:

Feature Target Compound Methotrexate Analogs
Core Structure Benzothiophene Pteridine
Key Functional Groups Sulfamoyl, methyl ester Diaminopteridinyl, methylamino, carboxyl
Therapeutic Potential Undefined (structural analogy) Anticancer (dihydrofolate reductase inhibition)
Solubility Likely moderate (polar groups) High (carboxylic acid groups)

Key Observations :

  • Structural Divergence : The pteridine core in methotrexate analogs enables folate pathway targeting, whereas the benzothiophene core may favor alternative mechanisms (e.g., kinase inhibition).
  • Sulfamoyl vs. Carboxyl : The target compound’s sulfamoyl group may reduce solubility compared to methotrexate’s carboxylates but could enhance membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.